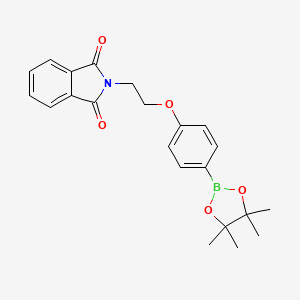

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione

Description

Structural Parameters of the Dioxaborolan Ring System

The tetramethyl-1,3,2-dioxaborolan moiety represents a critical structural component that determines many of the compound's physical and chemical properties. Crystallographic studies of related dioxaborolane systems reveal that these five-membered rings adopt characteristic conformational arrangements. The dioxaborolane ring typically exhibits a twisted conformation on the carbon-carbon bond, with the mean plane of the ring system being significantly inclined relative to the attached aromatic system. In the case of structurally related compounds, this inclination angle has been measured at approximately 44.79 degrees, indicating substantial non-planarity between the boronate ester and the aromatic ring.

The boron atom within the dioxaborolan ring system demonstrates characteristic bonding patterns that influence the overall molecular geometry. Carbon-boron bond lengths in similar systems typically range from 1.557 to 1.561 Angstroms, values that are reinforced due to π-bonding interactions with the sp2-hybridized boron atom. These bond lengths are consistent with the presence of partial double bond character arising from the overlap between the empty p-orbital of boron and the π-system of the adjacent aromatic ring.

| Structural Parameter | Measured Value | Reference System |

|---|---|---|

| Carbon-Boron Bond Length | 1.557-1.561 Å | Related Dioxaborolan Compounds |

| Ring Inclination Angle | 44.79° | Meta-substituted Analogues |

| Boron-Oxygen Bond Length | 1.35-1.37 Å | Typical Dioxaborolan Systems |

| Ring Puckering Amplitude | 0.15-0.25 Å | Five-membered Boronate Rings |

Crystal Packing and Intermolecular Interactions

The crystal packing arrangements of boronate ester-containing compounds reveal distinctive patterns of intermolecular interactions that contribute to the overall stability of the crystalline lattice. In related isoindoline-dione systems bearing boronate ester substituents, the primary intermolecular interactions consist of one-dimensional hydrogen-bonded chains formed by the amide functional groups. These chains exhibit characteristic nitrogen-hydrogen to oxygen hydrogen bonding patterns with typical distances ranging from 2.7 to 3.1 Angstroms.

The presence of the boronate ester functionality introduces additional possibilities for weak intermolecular interactions through boron-oxygen contacts and carbon-hydrogen to oxygen hydrogen bonds. Crystallographic analysis of similar systems indicates that the tetramethyl substituents on the dioxaborolan ring can participate in weak hydrophobic interactions that contribute to the overall crystal packing efficiency. The spatial arrangement of these interactions creates layered structures within the crystal lattice, with alternating hydrophilic and hydrophobic regions that optimize the packing density.

The phenoxy linker group introduces conformational flexibility that can accommodate different crystal packing arrangements depending on the specific environmental conditions during crystallization. This flexibility is evidenced by the observation of multiple conformational polymorphs in related systems, where the phenoxyethyl chain adopts different extended or folded conformations to optimize intermolecular interactions.

Properties

IUPAC Name |

2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BNO5/c1-21(2)22(3,4)29-23(28-21)15-9-11-16(12-10-15)27-14-13-24-19(25)17-7-5-6-8-18(17)20(24)26/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVTYHREIHAMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657199 | |

| Record name | 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-09-5 | |

| Record name | 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione typically involves multiple steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized through the reaction of pinacol with boronic acid derivatives under specific conditions.

Attachment to Phenoxyethyl Group: The dioxaborolane ring is then attached to a phenoxyethyl group through a coupling reaction, often facilitated by a palladium catalyst.

Formation of Isoindoline-1,3-dione: The final step involves the formation of the isoindoline-1,3-dione moiety, which is typically achieved through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.

Reduction: Reduction reactions can also occur, potentially converting the dioxaborolane ring into other boron-containing structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution could introduce various functional groups onto the phenoxy or isoindoline moieties.

Scientific Research Applications

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, making it a useful moiety in catalysis and drug design. The phenoxy and isoindoline groups can also participate in various interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Diversity

The target compound is distinguished by its ethylphenoxy-boronate ester substituent. Analogues vary in substituents at the phenyl or isoindoline-dione positions:

- 2-(4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl)isoindoline-1,3-dione : Contains a triazolidinethione moiety, which may confer antimicrobial activity .

- 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione: Features a hydroxyalkylamino side chain, improving solubility and bioavailability for CNS-targeted drugs .

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectroscopic Data

- IR Spectroscopy : The target compound shows peaks at 1783 cm⁻¹ (C=O stretch) and 1711 cm⁻¹ (boronate ester B-O), consistent with isoindoline-dione and dioxaborolan-2-yl groups . Analogues exhibit similar C=O stretches (1704–1785 cm⁻¹) but lack boronate-specific bands .

- ¹H NMR: The ethylphenoxy spacer in the target compound appears as a singlet at δ 5.15 ppm (OCH₂), while boronate methyl groups resonate at δ 1.26 ppm .

Biological Activity

The compound 2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione is a synthetic derivative that incorporates a boron-containing moiety known for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that includes a boron atom within a dioxaborolane ring. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 388.3 g/mol .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with isoindoline derivatives, particularly their anti-inflammatory and analgesic properties. The specific compound has been evaluated for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Inhibition of Cyclooxygenase Enzymes

A significant focus of research has been on the inhibition of COX enzymes by this compound. Compounds derived from isoindoline structures have shown promising results in selectively inhibiting COX-2 over COX-1. For instance:

- Selectivity Ratios : Certain derivatives exhibited selectivity ratios greater than that of meloxicam, a well-known COX-2 selective inhibitor .

- Efficacy : Compounds with longer linkers between the isoindoline core and phenyl groups demonstrated enhanced COX-2 inhibition .

Study 1: Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory properties of various isoindoline derivatives, the compound exhibited significant inhibition of COX-2 activity. The results indicated that:

- The compound showed an IC50 value lower than 90.28 µM , indicating potent activity against COX enzymes.

- The selectivity towards COX-2 suggests potential therapeutic applications in treating inflammatory diseases .

Study 2: Reactive Oxygen Species (ROS) Scavenging

Another aspect of the biological activity investigated was the ability of the compound to scavenge reactive oxygen species (ROS). The findings indicated:

- The compound's efficacy in reducing ROS levels was approximately 29% compared to control groups.

- This scavenging activity is crucial as excessive ROS production is linked to various pathological conditions .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with key amino acids in the active site of COX enzymes. Notably:

- Hydrogen bonding and π–π stacking interactions were observed with residues such as Ser530 and Trp387.

- These interactions enhance binding affinity and selectivity for COX-2 compared to COX-1 .

Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃/DCM | 50.5 | >95% |

| Hydrazine Cleavage | Ethanol | 45.6 | ~90% |

Advanced: How can researchers resolve contradictory yields in Suzuki-Miyaura couplings involving this boronate ester?

Methodological Answer:

Contradictions in coupling yields often stem from:

- Catalyst Selection: Ni(dppp)Cl₂ or Pd(PPh₃)₄ may offer divergent reactivities. For aryl bromides, Ni catalysts at 60°C improve efficiency .

- Steric Hindrance: The isoindoline-dione group may impede transmetallation. Optimize ligand design (e.g., bulky phosphines) to enhance turnover.

- Analysis: Use GC-MS or NMR to track boronate decomposition during catalysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Identify aromatic protons (δ 7.45–7.75 ppm) and pinacol methyl groups (δ 1.26 ppm) .

- NMR: Confirm boronate integrity (δ ~30 ppm for dioxaborolane) .

- FT-IR: Detect carbonyl stretches (C=O at ~1770 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Advanced: What computational methods validate the C-H activation mechanism in its borylation?

Methodological Answer:

- DFT Studies: Calculate bond dissociation energies (BDEs) for C-H bonds in alkanes/arenes to assess thermodynamic favorability.

- Kinetic Modeling: Simulate transition states for B-C bond formation using Gaussian09. Studies show low barriers (~20 kcal/mol) for aryl C-H activation .

- NBO Analysis: Examine charge distribution to predict regioselectivity in borylation .

Advanced: How does the phthalimide group influence nucleophilic substitution reactions?

Methodological Answer:

The phthalimide acts as a protected amine:

- Cleavage: Hydrazine hydrate in ethanol removes the group at 45% yield, generating free amines for further functionalization .

- Steric Effects: The bulky isoindoline-dione moiety slows SN2 reactions. Use polar aprotic solvents (DMF) and elevated temperatures (80°C) to enhance reactivity .

Basic: What strategies stabilize the boronate ester during storage?

Methodological Answer:

- Storage Conditions: Keep at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Lyophilization: Convert to a stable powder after removing solvents (e.g., under reduced pressure) .

Advanced: What in vitro models assess its biological activity?

Methodological Answer:

- Anticancer Assays: Test against HeLa or MCF-7 cells using MTT assays. IC₅₀ values <10 µM indicate potency .

- Antimicrobial Screening: Use disk diffusion against E. coli and S. aureus; measure zones of inhibition .

- SAR Studies: Modify the phenoxyethyl chain to enhance lipophilicity (logP >3) for blood-brain barrier penetration .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications: Vary substituents on the phenoxyethyl chain (e.g., electron-withdrawing groups for enhanced stability).

- Bioisosteres: Replace isoindoline-dione with succinimide to reduce toxicity .

- Data Collection: Use multivariate analysis (PCA) to correlate substituent effects with IC₅₀ values .

Basic: What role does this compound play in polymer synthesis?

Methodological Answer:

- Cross-Linking Agent: The boronate ester forms dynamic covalent bonds in hydrogels. Optimize pH (8–10) for reversible B-O bonding .

- Monomer Design: Copolymerize with styrene derivatives via RAFT polymerization; monitor via GPC .

Advanced: How to analyze competing reaction pathways in derivatization?

Methodological Answer:

- Kinetic Profiling: Use stopped-flow NMR to track intermediates (e.g., boronic acid vs. ester forms).

- Isotopic Labeling: -labeling studies confirm whether hydrolysis precedes coupling .

Basic: What are efficient methods for removing phthalimide protecting groups post-synthesis?

Methodological Answer:

- Hydrazinolysis: 80% hydrazine hydrate in ethanol at 25°C for 12 hours .

- Alternative Cleavage: Methylamine in THF (40°C, 6 hours) avoids side reactions .

Advanced: How does electronic structure affect cross-coupling efficiency?

Methodological Answer:

- Hammett Analysis: Electron-deficient aryl groups (σₚ >0.5) accelerate transmetallation in Suzuki reactions.

- DFT Calculations: The LUMO energy of the boronate ester (-1.8 eV) predicts reactivity with Pd(0) catalysts .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress.

- Quality Control: Enforce strict specifications for starting materials (e.g., >98% purity for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential hydrazine release during cleavage .

Advanced: How to integrate this compound into supramolecular assemblies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.